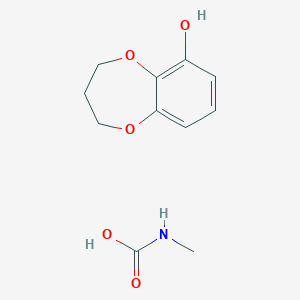
3,4-dihydro-2H-1,5-benzodioxepin-6-ol;methylcarbamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-2H-1,5-benzodioxepin-6-ol;methylcarbamic acid is a compound with a complex structure that includes a benzodioxepin ring and a methylcarbamic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-6-ol involves several stepsThe methylcarbamic acid group can be introduced through a reaction with methyl isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and pH to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
3,4-Dihydro-2H-1,5-benzodioxepin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 3,4-dihydro-2H-1,5-benzodioxepin-6-one.
Reduction: Formation of 3,4-dihydro-2H-1,5-benzodioxepin-6-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
3,4-Dihydro-2H-1,5-benzodioxepin-6-ol;methylcarbamic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepin-6-ol;methylcarbamic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
- 3,4-Dihydro-2H-1,5-benzodioxepin-6-carboxylic acid
- 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine
- 3,4-Dihydro-2H-1,5-benzodioxepin-6-ylmethylamine
Uniqueness
3,4-Dihydro-2H-1,5-benzodioxepin-6-ol;methylcarbamic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
65989-98-2 |
|---|---|
分子式 |
C11H15NO5 |
分子量 |
241.24 g/mol |
IUPAC名 |
3,4-dihydro-2H-1,5-benzodioxepin-6-ol;methylcarbamic acid |
InChI |
InChI=1S/C9H10O3.C2H5NO2/c10-7-3-1-4-8-9(7)12-6-2-5-11-8;1-3-2(4)5/h1,3-4,10H,2,5-6H2;3H,1H3,(H,4,5) |
InChIキー |
RRITXMWHOONWGL-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)O.C1COC2=CC=CC(=C2OC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


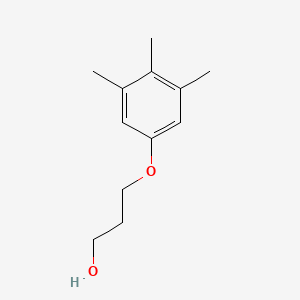
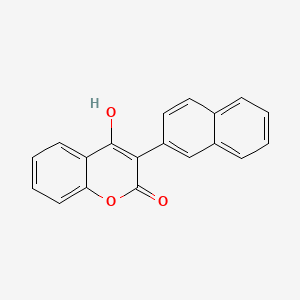
![6-(4-Chlorophenyl)-8,9-dihydro-5h-benzo[7]annulene-5,7(6h)-dione](/img/structure/B14464040.png)
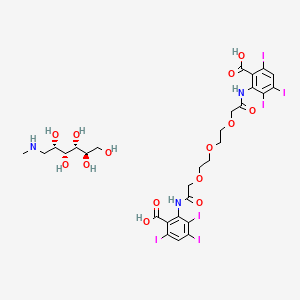
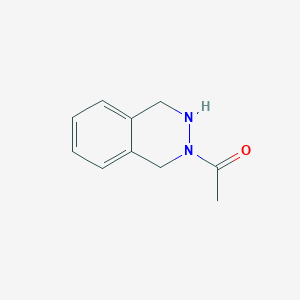
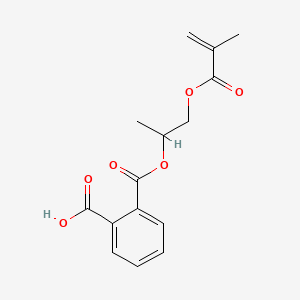
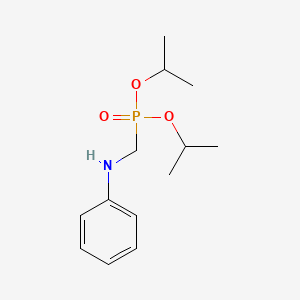
![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cycloheptanimine](/img/structure/B14464070.png)
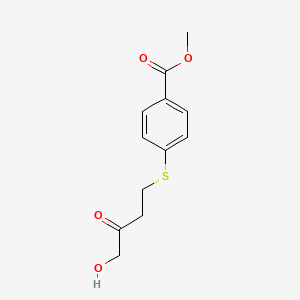
![Diethyl N-[(5-chlorothiophen-2-yl)methoxy]phosphoramidate](/img/structure/B14464081.png)

![2-[(Hydroxymethyl)carbamoyl]-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14464089.png)
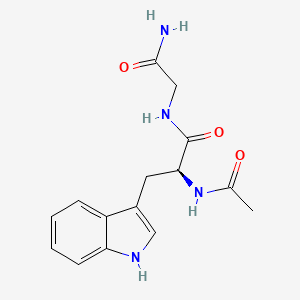
![1-[(Octylsulfanyl)methyl]piperidine](/img/structure/B14464107.png)
